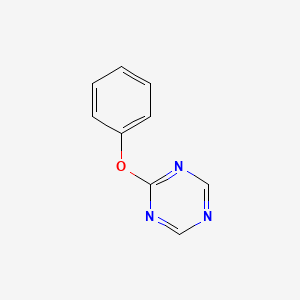

2-Phenoxy-1,3,5-triazine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7N3O |

|---|---|

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

2-phenoxy-1,3,5-triazine |

InChI |

InChI=1S/C9H7N3O/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H |

Clave InChI |

OBXUKZGSGNXPSH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=NC=NC=N2 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Phenoxy 1,3,5 Triazine and Its Precursors

Classical Synthetic Approaches to 2-Phenoxy-1,3,5-triazine

Classical methods for the synthesis of 2-phenoxy-1,3,5-triazine predominantly rely on the nucleophilic substitution of chlorine atoms on a triazine ring.

The foundational and most widely utilized method for synthesizing phenoxy-substituted triazines is the nucleophilic aromatic substitution (SNAr) reaction on cyanuric chloride. The three chlorine atoms on the triazine ring exhibit different reactivity levels, which can be exploited to achieve selective substitution.

The synthesis of 2-phenoxy-1,3,5-triazine involves the reaction of cyanuric chloride with a phenol (B47542) or a phenoxide salt. In this reaction, the oxygen atom of the phenolic reactant acts as a nucleophile, attacking one of the carbon atoms of the triazine ring and displacing a chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity, or to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and tertiary amines like triethylamine.

The stepwise substitution of the chlorine atoms is a key feature of this reaction. The introduction of an electron-donating phenoxy group onto the triazine ring deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making subsequent substitutions more difficult. This deactivation allows for the sequential and controlled introduction of different nucleophiles by carefully managing the reaction conditions.

Achieving selective monosubstitution to produce 2-phenoxy-4,6-dichloro-1,3,5-triazine, a direct precursor to the target compound, is highly dependent on the reaction temperature. There is an empirically derived rule for the sequential substitution of chlorine atoms on the cyanuric chloride molecule. The substitution of the first chlorine atom is typically carried out at a low temperature, generally around 0°C. The second substitution occurs at room temperature, and the replacement of the third chlorine atom requires higher temperatures, often above 60°C. By maintaining the reaction temperature at or below 0°C, the formation of di- and tri-substituted products can be minimized.

The choice of solvent and base also plays a crucial role in optimizing the reaction for monosubstitution. Aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), and acetonitrile are commonly used. The gradual addition of the nucleophile to the solution of cyanuric chloride is another technique employed to control the reaction and enhance the yield of the monosubstituted product.

Table 1: Reaction Conditions for Selective Monosubstitution of Cyanuric Chloride with Phenolic Reactants

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 0°C or below | To ensure the substitution of only one chlorine atom. |

| Base | Potassium Carbonate, Sodium Bicarbonate, Triethylamine | To neutralize the HCl byproduct and/or deprotonate the phenol. |

| Solvent | Acetone, THF, Toluene, Chloroform | To dissolve reactants and facilitate the reaction. |

| Reactant Ratio | Equimolar amounts of cyanuric chloride and phenol | To favor monosubstitution over di- or tri-substitution. |

While the substitution on a pre-formed triazine ring is the most common approach, ring-closing or cyclization strategies represent an alternative for the synthesis of the 1,3,5-triazine (B166579) core itself. These methods typically involve the condensation of smaller acyclic precursors.

One notable example is the Pinner triazine synthesis , which involves the reaction of aryl amidines with phosgene or its derivatives to form 2-hydroxy-4,6-diaryl-s-triazines wikipedia.orgdrugfuture.com. Although this method does not directly yield a phenoxy-substituted triazine, it provides a route to a triazine core that could be subsequently modified.

Another classical ring-closing approach is the condensation reaction between biguanides and esters nih.govacs.orgresearchgate.net. This method allows for the synthesis of various 2,4-diamino-6-substituted-1,3,5-triazines. By selecting appropriate biguanide and ester starting materials, a variety of substituents can be introduced onto the triazine ring.

Nucleophilic Aromatic Substitution on Halogenated 1,3,5-Triazines

Modern and Sustainable Synthetic Methodologies

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,3,5-triazine derivatives, including catalytic approaches and the use of alternative energy sources.

Modern synthetic strategies are increasingly moving towards catalytic systems to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For the synthesis of substituted triazines, both metal-based and organocatalytic systems have been explored.

While direct catalytic O-arylation of chlorotriazines is not widely reported, the principles of cross-coupling reactions are applicable. Palladium and copper catalysts are well-known for their ability to facilitate the formation of carbon-oxygen bonds in other contexts and could potentially be adapted for this synthesis researchgate.netnih.gov.

More established in the context of triazine synthesis are modern energy sources that can accelerate reactions and improve yields, often in a more environmentally friendly manner. These include:

Microwave-assisted synthesis : This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes mdpi.comnih.gov. It has been successfully applied to the nucleophilic substitution on cyanuric chloride, often leading to higher yields and cleaner reactions researchgate.net.

Ultrasound-assisted synthesis (Sonochemistry) : The use of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method has been shown to be a green and efficient alternative to conventional heating for the synthesis of 1,3,5-triazine derivatives, often allowing for the use of water as a solvent mdpi.comnih.gov.

Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, have also been employed to facilitate the reaction between the aqueous phenoxide phase and the organic triazine phase, thereby increasing the reaction rate and efficiency under milder conditions mdpi.com.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Nucleophilic Substitution | Well-established, reliable, good control over selectivity. | Often requires stoichiometric amounts of base, can generate significant waste. |

| Ring-Closing Synthesis | Allows for the construction of the triazine core from simple precursors. | Can require harsh reaction conditions, may not be suitable for all substitution patterns. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, energy efficient. | Requires specialized equipment. |

| Ultrasound-Assisted Synthesis | Environmentally friendly (can use water as solvent), faster reaction rates. | May not be suitable for all reaction types. |

Catalytic Approaches to 2-Phenoxy-1,3,5-triazine Synthesis

Metal-Catalyzed Phenoxylation Reactions

Metal-catalyzed cross-coupling reactions provide an effective route for the formation of C-O bonds in the synthesis of phenoxy-1,3,5-triazines. Palladium (Pd) and Nickel (Ni) are notable catalysts in these processes, facilitating the reaction between a chloro-1,3,5-triazine and a phenol. researchgate.net For instance, various functionalized aryl bromides have been successfully coupled with 2-chloro-4,6-dimethoxy-1,3,5-triazine in good yields through a one-step procedure utilizing cobalt catalysis. researchgate.net While direct metal-catalyzed phenoxylation of 2-chloro-1,3,5-triazine is a plausible pathway, much of the documented research focuses on more complex substituted triazines. These catalyzed reactions offer an alternative to traditional nucleophilic aromatic substitution, potentially proceeding under milder conditions and with broader functional group tolerance.

Research has demonstrated the utility of Pd- or Ni-catalyzed cross-coupling with various organometallic reagents to form new C-C bonds on the triazine ring. researchgate.net A similar principle applies to C-O bond formation. For example, a heterogeneous catalyst prepared by immobilizing nickel particles on triazole-modified chitosan has been shown to be efficient for the direct amination of phenols using 2,4,6-trichloro-1,3,5-triazine as a promoter, suggesting the potential for analogous C-O coupling reactions. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions on the 1,3,5-Triazine Core

| Catalyst System | Substrates | Reaction Type | Key Observation |

|---|---|---|---|

| Palladium (Pd) or Nickel (Ni) | 2-chloro-4,6-dimethoxy-1,3,5-triazine and organometallic reagents | Cross-coupling | Forms new C-C bonds, affording 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields. researchgate.net |

| Cobalt (Co) | 2-chloro-4,6-dimethoxy-1,3,5-triazine and aryl bromides/benzyl chlorides | Cross-coupling | Achieves coupling in good yields via a one-step procedure. researchgate.net |

| Copper (Cu) | 1,1-dibromoalkenes and biguanides | C-N Coupling | Provides substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org |

Organocatalytic Routes

Organocatalysis presents an alternative, metal-free approach to the synthesis of phenoxy-triazines. An example of this is the use of N-methylimidazole as a catalyst in the reaction between 2,4,6-tribromophenol (B41969) and cyanuric chloride to produce 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900). google.com In this method, N-methylimidazole first reacts with the phenol to form a salt, which then reacts with the triazine core. google.com This process avoids the use of inorganic bases and the subsequent generation of inorganic base-containing wastewater, making it an atom-economical and more environmentally friendly option. google.com The yield for this specific reaction is reported to be over 95%. google.com Phase-transfer catalysis has also been employed to enhance the synthesis of 1,3,5-triazine derivatives, particularly in microwave-assisted protocols, using catalysts like tetrabutylammonium bromide (TBAB) to improve reaction yields in shorter times. mdpi.com

Green Chemistry Principles in 2-Phenoxy-1,3,5-triazine Synthesis

The application of green chemistry principles to the synthesis of 2-phenoxy-1,3,5-triazine aims to reduce the environmental impact by minimizing solvent use, energy consumption, and waste generation.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often hazardous and difficult to dispose of. These methodologies are recognized as clean, economical, and safe procedures. chim.it For example, the synthesis of 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine was successfully achieved for the first time using a ball-mill activated solid-state reaction, after conventional solvent-based and solvent-free heating methods failed. rsc.org Similarly, the cyclotrimerization of aromatic nitriles to form the 1,3,5-triazine core can be carried out in the absence of a solvent using yttrium salts as a catalyst, representing a milder alternative to harsh, high-temperature conditions. chim.it One-pot syntheses of functionalized 1,3,5-triazine-2-thiones have also been described under solvent-free conditions. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing 1,3,5-triazine derivatives. chim.it This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. chim.itresearchgate.net The rapid and uniform heating provided by microwaves can prevent the decomposition of reagents and products. chim.it Microwave-assisted synthesis has been successfully used for the preparation of various triazine derivatives, including the reaction of dicyandiamide with nitriles and the sequential substitution of cyanuric chloride. rsc.orgresearchgate.net Studies have shown that performing these reactions under microwave irradiation can result in yields exceeding 90%, even on a larger scale where conventional heating methods falter. mdpi.com Both solvent-free microwave-assisted synthesis and microwave-assisted reactions in aqueous media have been developed, further enhancing the green credentials of this method. mdpi.comuclm.es

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazine Derivatives

| Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days nih.gov | Variable, often lower on scale-up mdpi.com | Well-established and understood. |

| Microwave-Assisted | Minutes nih.govnih.gov | Good to Excellent, often >90% chim.itmdpi.com | Rapid heating, reduced side products, higher yields, energy efficient. chim.itresearchgate.net |

Flow Chemistry Applications

Flow chemistry, or continuous manufacturing, offers several advantages for the synthesis of chemical compounds, including improved safety, reproducibility, and scalability. uc.pt In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. tcichemicals.com The small reaction volume within the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions. tcichemicals.com Efficient heat transfer in flow reactors allows for rapid heating and cooling, improving reaction speed and selectivity. tcichemicals.com This methodology has been applied to the synthesis of various heterocyclic compounds, including triazines and their precursors. uc.ptnih.gov The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly increase efficiency and throughput. uc.ptnih.gov

Strategies for Enhancing Yield, Purity, and Selectivity in 2-Phenoxy-1,3,5-triazine Production

Optimizing the production of 2-phenoxy-1,3,5-triazine requires careful control over reaction conditions to maximize yield and purity while ensuring the selective formation of the desired monosubstituted product.

Key strategies include:

Temperature Control: The stepwise replacement of chlorine atoms on cyanuric chloride is highly temperature-dependent. tandfonline.com To achieve high selectivity for monosubstitution with phenol, the reaction is typically carried out at low temperatures, generally between 0°C and 5°C. nih.govtandfonline.com Maintaining this temperature is crucial to prevent the formation of di- and tri-substituted byproducts.

Stoichiometry: Adjusting the molar ratio of reactants can drive the reaction towards the desired product. However, using a large excess of one reactant can sometimes lead to the formation of impurities that are difficult to separate. reddit.com Careful optimization of the cyanuric chloride to phenol ratio is necessary.

Reaction Kinetics: A deep understanding of reaction kinetics allows for the fine-tuning of parameters like temperature, pressure, and reactant concentrations to optimize the process for the highest possible yield. azom.com

Purification Methods: The choice of purification technique is critical for achieving high purity. Column chromatography is a common method for separating the target product from unreacted starting materials and byproducts. tandfonline.com Other techniques like recrystallization and the use of Agitated Nutsche Filter Dryers (ANFDs) for solid isolation can also be employed to enhance product purity. azom.com Sometimes, a lower-yielding reaction that results in an easily purified product is preferable to a higher-yielding reaction that produces a complex mixture requiring extensive purification. reddit.com

Scale-Up Considerations for Laboratory to Industrial Processes

Transitioning the synthesis of 2-phenoxy-1,3,5-triazine from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and environmental impact.

Energy and Heat Transfer: Conventional heating methods used in the lab, which rely on heat transfer through reactor walls, are often inefficient on a large scale. nih.gov This can lead to non-uniform heating, longer reaction times, and significant energy dissipation, thereby increasing production costs. nih.gov Industrial processes may benefit from alternative heating technologies that provide more rapid and uniform energy distribution.

Green Chemistry Approaches: There is a growing emphasis on developing "greener" and more sustainable synthetic protocols. nih.gov For triazine synthesis, this includes:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.com Microwave irradiation provides rapid and efficient heating of the reaction mixture. chim.it

Sonochemistry: The use of ultrasonic irradiation is another green approach that can shorten reaction times significantly while maintaining high yields. mdpi.com An advantage of this method is its potential to use water as a solvent, reducing the reliance on volatile organic compounds. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent is a clean, economical, and safe approach that minimizes chemical waste. chim.it

Catalysis: The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), can significantly improve process efficiency in large-scale reactions. mdpi.com PTCs facilitate the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase), accelerating the reaction rate and leading to higher yields. mdpi.com

Solvent and Reagent Management: The choice of solvents is a major consideration. Solvents commonly used in the lab, such as N,N-dimethylformamide (DMF) or chlorinated hydrocarbons, may be problematic on an industrial scale due to their toxicity, cost, and environmental impact. nih.gov The ideal industrial process would use cheaper, safer, and more environmentally benign solvents, or be solvent-free. Similarly, the choice of base and other reagents will be guided by cost, safety, and ease of removal from the final product.

Purification: While laboratory purification often relies on column chromatography, this method is generally not feasible for large-scale industrial production. Industrial purification strategies would focus on more scalable techniques such as recrystallization to obtain a high-purity product. google.com

Table 2: Comparison of Synthetic Approaches for Triazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted | Sonochemical | Reference |

| Reaction Time | Hours | Minutes | Minutes | mdpi.comnih.gov |

| Energy Efficiency | Low (inefficient heat transfer) | High (direct, rapid heating) | High (efficient energy transfer) | nih.gov |

| Solvent Use | Often requires organic solvents (e.g., THF, DMF) | Can reduce solvent volume | Enables use of aqueous media | mdpi.comnih.gov |

| Typical Yields | Moderate to high | High to excellent | High to excellent | mdpi.com |

| Scalability | Well-established but can be inefficient | Scalable with appropriate industrial reactors | Scalable; offers safety benefits | mdpi.comnih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Phenoxy 1,3,5 Triazine

Reactivity of the Triazine Ring System in 2-Phenoxy-1,3,5-triazine

The 1,3,5-triazine (B166579) core is an electron-poor heterocyclic system, which makes it susceptible to nucleophilic attack. chemeurope.comwikipedia.org This inherent reactivity is the cornerstone of its derivatization, allowing for the sequential and controlled introduction of various functional groups.

Nucleophilic Substitution Reactions at the Triazine Carbon Atoms

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2-phenoxy-1,3,5-triazine and its halogenated precursors. arkat-usa.org The rate and selectivity of these substitutions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Often, 2-phenoxy-1,3,5-triazine is synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). prepchem.comnih.gov The remaining chlorine atoms on the triazine ring are highly reactive and can be sequentially replaced by a variety of nucleophiles. wikipedia.org This stepwise substitution is typically controlled by temperature. For instance, the first substitution may occur at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org

For example, starting with 2,4,6-trichloro-1,3,5-triazine, one equivalent of phenol (B47542) can be reacted in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (B95107) (THF) at temperatures ranging from -15 °C to 0 °C to yield 2-phenoxy-4,6-dichloro-1,3,5-triazine. nih.gov These remaining chlorine atoms are then available for further substitution reactions.

The chlorine atoms on the 2-phenoxy-4,6-dichloro-1,3,5-triazine intermediate are readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. smolecule.com

Amination: Primary and secondary amines can replace the chlorine atoms to form amino-substituted triazines. chemeurope.com This reaction is often carried out in the presence of a base to neutralize the HCl generated. mdpi.com The resulting aminotriazine (B8590112) derivatives are valuable in various fields, including medicinal chemistry and materials science. jst.go.jp For instance, 2,4,6-tris(phenoxy)-1,3,5-triazine can react with aliphatic amines in a process called aminolysis. chemeurope.com

Alkoxylation: Alkoxides, generated from alcohols and a base, can substitute the chlorine atoms to yield alkoxy-substituted triazines. For example, reacting 2-chloro-4,6-diphenoxy-1,3,5-triazine (B1604546) with an alcohol in the presence of a base would yield a 2,4,6-trisubstituted triazine with different alkoxy and phenoxy groups. The reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645) with alkoxides under reflux conditions can produce 2-phenoxy-4,6-dialkoxy-1,3,5-triazines.

Thiolation: Thiols can react with the chloro-substituted triazine core under basic conditions to introduce thioether linkages. smolecule.com The reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine with thiols in the presence of a base like diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM) at room temperature can lead to the formation of thio-substituted derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Phenoxy-1,3,5-triazines

| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield | Reference |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylamine | DIEA, ethyl acetate, 0°C | 4-Chloro-N-isopentyl-6-phenoxy-1,3,5-triazin-2-amine | 94% | |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylthiol | DIEA, DCM, room temp. | 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine | 92% | |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Various Alcohols | NaHCO₃, THF, reflux | 2-Phenoxy-4,6-dialkoxy-1,3,5-triazines | up to 89% | |

| 2,4,6-Trichloro-1,3,5-triazine | Phenol (1 equiv.) | DIPEA, THF, -15°C to 0°C | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | - | nih.gov |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | 5-Aminosalicylic acid | - | 5,5'-(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(azanediyl)bis(2-hydroxybenzoic acid) | - | sphinxsai.com |

Electrophilic Aromatic Substitution on the Phenoxy Moiety

While the triazine ring is electron-deficient, the phenoxy group is an activated aromatic ring and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The directing effect of the oxygen atom will favor substitution at the ortho and para positions of the phenoxy ring. However, the bulky triazine substituent may sterically hinder the ortho positions.

Research on the direct electrophilic substitution of 2-phenoxy-1,3,5-triazine itself is not extensively detailed in the provided context. However, the principles of electrophilic aromatic substitution on substituted phenols would apply. masterorganicchemistry.com For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Radical Reactions Involving the 2-Phenoxy-1,3,5-triazine Scaffold

The 1,3,5-triazine ring system can participate in radical reactions, although these are less common than nucleophilic substitutions. The thermal decomposition of related 2-aryloxybenzimidazoles has been shown to proceed through a radical process to form a trimer. oup.com While not directly on 2-phenoxy-1,3,5-triazine, this suggests that under certain conditions, such as high temperatures, radical pathways could be initiated. Additionally, radical trapping experiments have been used to study the catalytic cleavage of related compounds. rsc.org

Functionalization of the Phenoxy Group

The phenoxy group itself can be a site for further derivatization. This can involve reactions of a pre-functionalized phenol prior to its attachment to the triazine ring, or modification of the phenoxy group after it has been incorporated.

One common strategy involves using a substituted phenol in the initial synthesis. For example, p-hydroxybenzaldehyde can be reacted with cyanuric chloride to produce 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. researchgate.net The aldehyde groups can then be further reacted, for instance, through condensation with an amine to form a Schiff base. researchgate.net

Another approach is the functionalization of a phenol containing other reactive groups. These "functionalized-phenoxy groups" can include a wide variety of substituents such as -OH, -NH₂, -COOH, -CN, and others. google.com These groups can then be used for subsequent chemical transformations, including polymerization or the attachment of other molecules. google.com

Table 2: Examples of Functionalized Phenols Used in Triazine Synthesis

| Functionalized Phenol | Resulting Triazine Derivative | Subsequent Reaction/Application | Reference |

| p-Hydroxybenzaldehyde | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | Condensation with 4-aminophenylacetic acid to form a Schiff base | researchgate.net |

| 4-Aminophenol | 2,4,6-Tris[(4-hydroxy)phenylamino]-s-triazine | Starting material for dendritic synthesis | researchgate.net |

| 4-Nitrophenol | 5-(4-Nitrophenoxy)-1,2,3-triazine | - | acs.org |

| 4-Fluorophenol | 5-(4-Fluorophenoxy)-1,2,3-triazine | - | acs.org |

Synthesis of Multifunctional 2-Phenoxy-1,3,5-triazine Derivatives

Building upon the foundational reactions, 2-phenoxy-1,3,5-triazine and its derivatives serve as versatile building blocks for constructing more complex, multifunctional molecules.

Modifications via the Aromatic Ring of the Phenoxy Substituent

1 Design and Synthesis of Multi-Arm Triazine Architectures

The C₃ symmetry of the 1,3,5-triazine core makes it an ideal scaffold for synthesizing star-shaped molecules and dendrimers. rsc.org By replacing the two reactive chlorines on a precursor like 2-phenoxy-4,6-dichloro-1,3,5-triazine, or by starting with cyanuric chloride and multiple phenoxy-containing substituents, multi-arm architectures can be readily assembled.

A prominent example is the synthesis of 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. This three-armed molecule, featuring aldehyde groups at the periphery, serves as a core for further elaboration. It has been reacted with o-phenylenediamine (B120857) derivatives to create tripodal-benzimidazole architectures. rsc.org Similarly, star-shaped molecules have been prepared by reacting this tris-aldehyde with other reagents via Friedel-Crafts and Schiff base reactions. rsc.org The synthesis of various 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives has been reported, and their optical and electrochemical properties have been studied, highlighting their potential as functional materials. researchgate.nettandfonline.com These molecules represent the simplest form of multi-arm architectures based on the phenoxy-triazine scaffold.

Table 4: Examples of Multi-Arm Architectures from Phenoxy-Triazines

| Core Molecule | Functional Arms | Synthesis Strategy | Resulting Architecture | Reference(s) |

|---|---|---|---|---|

| 1,3,5-Triazine | p-Formylphenoxy | Nucleophilic substitution of cyanuric chloride with 4-hydroxybenzaldehyde. | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine. | rsc.org |

| 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | Benzimidazole | Schiff base reaction with o-phenylenediamines. | Tripodal-benzimidazole star molecule. | rsc.org |

Incorporation into Dendrimers and Hyperbranched Polymers

The 1,3,5-triazine core is a highly effective branching unit for the construction of dendritic polymers, including precisely structured dendrimers and more irregularly branched hyperbranched polymers. The ability to sequentially substitute the positions on the triazine ring provides a pathway to create complex, three-dimensional macromolecules. 2-Phenoxy-1,3,5-triazine derivatives, particularly those with reactive groups at the 4- and 6-positions, serve as crucial monomers in these syntheses.

Dendrimer Synthesis: Dendrimers based on 1,3,5-triazine are often synthesized via nucleophilic aromatic substitution. While cyanuric chloride is a common starting material, tris(phenoxy)triazine derivatives are also employed to achieve controlled, generational growth. nih.gov The phenoxy groups can be displaced by amine nucleophiles, although the reactivity decreases with each substitution. For instance, the reaction of 2,4,6-trisphenoxy-1,3,5-triazine with amines like dioctylamine (B52008) requires high temperatures (e.g., 250-260°C in an autoclave) to achieve complete substitution for the synthesis of generation 0 (G0) dendrimers. sciforum.net The step-wise substitution allows for the divergent synthesis approach, where layers (generations) are built radially from the core. fu-berlin.de In one strategy, a G0 dendrimer was synthesized from 2,4,6-trisphenoxy-1,3,5-triazine, and subsequent generations were built by reacting this core with other triazine-based monomers. nih.govsciforum.net

Hyperbranched Polymers: Hyperbranched polymers, which share features with dendrimers like high solubility and numerous terminal groups but are synthesized in a simpler one-pot process, also utilize triazine-based monomers. fu-berlin.deresearchgate.net The synthesis often involves the polymerization of AB₂-type monomers, where 'A' and 'B' are functional groups that can react with each other. academie-sciences.frinstras.com The selective reactivity of the substituents on the triazine ring is key to forming these monomers. researchgate.net For example, hyperbranched poly(ether sulfone) and poly(ether ketone) have been prepared by the direct polymerization of AB₂ monomers synthesized from cyanuric chloride. researchgate.net These monomers feature a phenoxy-linked group and two other reactive sites, allowing for the propagation of a branched structure. The resulting polymers exhibit excellent thermal stability, with 5% weight loss occurring at temperatures as high as 480°C for a hyperbranched poly(ether sulfone) analog. researchgate.net

Table 1: Examples of Triazine-Based Dendritic Polymers

| Polymer Type | Monomer/Core Unit | Synthesis Approach | Key Properties | Reference |

|---|---|---|---|---|

| G0 Dendrimer | 2,4,6-Trisphenoxy-1,3,5-triazine | Nucleophilic substitution with dioctylamine | Forms core for higher generation dendrimers | sciforum.net |

| First-Generation Dendrimer | Tris(phenoxy)triazine core, melamine (B1676169) derivative | Nucleophilic exchange of phenoxy groups | Well-defined, symmetrical structure | nih.gov |

| Hyperbranched Poly(ether sulfone) | 2,4-bis(4-hydroxyphenyl)-6-(4-(4-(4-fluorobenzenesulfonyl)phenoxy)phenyl)-1,3,5-s-triazine (AB₂ monomer) | One-pot polycondensation | High glass transition (295°C), excellent thermal stability (TGA 5% loss at 480°C) | researchgate.net |

| Hyperbranched Poly(ether ketone) | 2,4-bis(4-hydroxyphenyl)-6-(4-(4-(4-fluorobenzoyl)phenoxy)phenyl)-1,3,5-s-triazine (AB₂ monomer) | One-pot polycondensation | High glass transition (264°C), amorphous structure | researchgate.net |

Chemo- and Regioselective Derivatization Strategies

The derivatization of the 1,3,5-triazine ring is characterized by a pronounced gradient in reactivity, which can be exploited for chemo- and regioselective functionalization. Starting from the highly reactive precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), substitutions occur sequentially and are highly temperature-dependent. mdpi.comcsic.es The introduction of a phenoxy group at the 2-position significantly modulates the reactivity of the remaining chlorine atoms at the 4- and 6-positions, enabling controlled, stepwise derivatization.

The first chlorine atom of cyanuric chloride is typically substituted at low temperatures (around 0°C), the second at room temperature, and the third requires elevated temperatures. mdpi.com Once a phenoxy group is installed, the remaining two chlorine atoms on the resulting 2-phenoxy-4,6-dichloro-1,3,5-triazine can be substituted. The phenoxy group is less activating than an amino group but allows for further nucleophilic substitution. csic.es This differential reactivity forms the basis for "1 + 2" substitution strategies, where one type of nucleophile is introduced first, followed by the substitution of the remaining two positions with a different nucleophile. csic.es

For instance, 2-phenoxy-4,6-dichloro-1,3,5-triazine can react with amines or thiols to yield disubstituted or trisubstituted products. The choice of nucleophile and reaction conditions dictates the outcome. Primary and secondary amines, for example, readily displace the chlorine atoms under mild conditions, often using a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent. mdpi.com This allows for the synthesis of unsymmetrically substituted triazines, where the phenoxy group is complemented by two other, different functional groups.

Table 2: Regioselective Reactions of Phenoxy-Triazine Derivatives

| Starting Material | Reagents/Conditions | Product | Selectivity/Strategy | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylamine, DIEA, Ethyl acetate, 0°C | 4-Chloro-N-isopentyl-6-phenoxy-1,3,5-triazin-2-amine | Monosubstitution of a chlorine atom | |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylthiol, DIEA, Dichloromethane, RT | 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine | Monosubstitution of a chlorine atom with a thiol | |

| 2,4,6-Trisphenoxy-1,3,5-triazine | Octylamine, N-Methylpyrrolidine | Stepwise substitution products | Gradient of reactivity with activation energies of 25, 53, and 82 kJ/mol for successive substitutions | nih.gov |

| 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Carboxylic acids | Activated acyl derivatives | Used as a peptide coupling agent, activating the acid via displacement of a phenoxy group | researchgate.net |

Reaction Mechanism Studies of 2-Phenoxy-1,3,5-triazine Transformations

The transformations of 2-phenoxy-1,3,5-triazine and its derivatives primarily proceed through nucleophilic aromatic substitution (SNAr) mechanisms. However, detailed kinetic and mechanistic studies have revealed considerable complexity beyond a simple stepwise pathway involving a stable Meisenheimer intermediate. acs.orgrsc.org

A key study on the reaction of 2-phenoxy-1,3,5-triazine with piperidine (B6355638) in the non-polar solvent isooctane (B107328) demonstrated that the reaction follows third-order kinetics. acs.org This finding, along with a significant kinetic isotope effect and the observation that the reaction rate is independent of temperature over a range of 20-70°C, points to a cyclic mechanism. acs.org This proposed mechanism involves a second molecule of piperidine acting as a bifunctional catalyst, facilitating proton transfer in the transition state. acs.org

In aqueous solutions, the mechanism of SNAr on related triazine ethers has been explored. For the reaction of 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with various phenolate (B1203915) ions, a linear Brønsted plot was observed. rsc.org This linearity suggests a single-step, concerted mechanism rather than a stepwise process involving a distinct intermediate. rsc.orgrsc.org The nature of the nucleophile and the leaving group can determine whether the reaction is concerted or stepwise. rsc.org

The photodegradation of related compounds like 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has also been studied, revealing that direct photolysis is a significant degradation pathway. nih.gov Mechanistic investigations confirmed that this process involves sequential debromination as well as a photo-Fries rearrangement. nih.gov Furthermore, the reaction of 2,4,6-tris(4-phenyl-phenoxy)-1,3,5-triazine with phenyl glycidyl (B131873) ether has been shown to involve an isomerization of the cyanurate ring to an isocyanurate structure, proceeding through a hybrid cyanurate/isocyanurate intermediate. scirp.org

Table 3: Mechanistic Insights into 2-Phenoxy-1,3,5-triazine Reactions

| Reaction | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| 2-Phenoxy-1,3,5-triazine with piperidine in isooctane | Third-order kinetics; temperature-independent rate; significant kinetic isotope effect. | Cyclic mechanism with a second piperidine molecule acting as a bifunctional catalyst. | acs.org |

| 2-(4-Nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with phenolate ions | Linear Brønsted relationship. | Concerted, single-step SNAr mechanism. | rsc.org |

| Photodegradation of TTBP-TAZ | Sequential debromination and rearrangement. | Direct photolysis involving photo-Fries rearrangement. | nih.gov |

| 2,4,6-Tris(4-phenyl-phenoxy)-1,3,5-triazine with phenyl glycidyl ether | Formation of hybrid ring structures. | Isomerization from cyanurate to isocyanurate via a hybrid intermediate. | scirp.org |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 2 Phenoxy 1,3,5 Triazine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental composition.

For a compound like 2-Phenoxy-1,3,5-triazine, HRMS can distinguish its molecular formula, C₉H₇N₃O, from other potential formulas with very similar nominal masses. Research on related substituted phenoxy triazines demonstrates this capability. For instance, in the characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine (B1294645), HRMS was used to confirm its elemental composition. arkat-usa.org The calculated m/z for the protonated molecule [M+H]⁺ was compared to the experimentally measured value, with a minimal mass error confirming the formula. arkat-usa.org

| Parameter | Value | Reference |

| Compound | 2,4-dichloro-6-phenoxy-1,3,5-triazine | arkat-usa.org |

| Formula | C₉H₅Cl₂N₃O | arkat-usa.org |

| Ion | [M+H]⁺ | arkat-usa.org |

| Calculated m/z | 241.0904 | arkat-usa.org |

| Found m/z | 241.0886 | arkat-usa.org |

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Analysis of these fragment ions helps to piece together the molecular structure. For 2-Phenoxy-1,3,5-triazine, expected fragmentation pathways would include the cleavage of the ether bond, leading to the formation of a phenoxy radical or cation and a triazinyl cation, as well as the characteristic fragmentation of the triazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Information

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Phenoxy-1,3,5-triazine, COSY would show correlations between the ortho, meta, and para protons of the phenoxy ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is an excellent method for assigning carbon signals based on their known proton assignments. github.io For the target molecule, HSQC would unambiguously link the proton signals of the phenoxy and triazine rings to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). uvic.ca It is crucial for connecting different parts of a molecule. In the case of 2-Phenoxy-1,3,5-triazine, the most critical HMBC correlation would be between the ortho-protons of the phenoxy ring and the triazine carbon atom to which the oxygen is attached, providing definitive proof of the C-O-C ether linkage. Studies on related compounds, such as 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, have utilized HSQC and HMBC to confirm the assignment of all signals. mdpi.com

| Proton(s) | Expected HMBC Correlation to Carbon(s) |

| Phenoxy ortho-H | Triazine C-O, Phenoxy C-ortho, Phenoxy C-meta, Phenoxy C-ipso |

| Phenoxy meta-H | Phenoxy C-ortho, Phenoxy C-para, Phenoxy C-meta |

| Phenoxy para-H | Phenoxy C-meta |

| Triazine H | Triazine Carbons |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. For 2-Phenoxy-1,3,5-triazine, NOESY could reveal spatial proximity between the ortho-protons of the phenoxy group and the protons on the triazine ring, providing insights into the molecule's preferred conformation around the ether linkage.

Advanced NMR Pulse Sequences for Complex Structural Assignments of Derivatives

For more complex derivatives of 2-Phenoxy-1,3,5-triazine, advanced NMR pulse sequences are employed. One of the most common is DEPT (Distortionless Enhancement by Polarization Transfer) . DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca For example, a DEPT-135 spectrum shows CH₃ and CH groups as positive signals and CH₂ groups as negative signals, while quaternary carbons are absent. This information is invaluable when characterizing derivatives with alkyl or other complex substituents.

Solid-State NMR Spectroscopy for Bulk Structural Analysis

While most NMR is performed on solutions, Solid-State NMR (SS-NMR) provides information about the structure, conformation, and dynamics of molecules in their solid, bulk form. This is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), SS-NMR can provide high-resolution spectra of solid samples. Detailed ¹³C and ¹⁵N MAS NMR investigations on related triazine compounds, such as melem, have been used to confirm the molecular structure and arrangement within the crystal lattice. acs.org For 2-Phenoxy-1,3,5-triazine, SS-NMR could be used to characterize its packing arrangement in the solid state and identify if different crystalline forms exist.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates for every atom in the molecule and in the crystal's unit cell.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a single, high-quality crystal of the compound is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data yields a precise electron density map, from which the absolute structure of the molecule can be determined, including accurate bond lengths, bond angles, and torsional angles.

While specific crystallographic data for unsubstituted 2-Phenoxy-1,3,5-triazine is not widely published, extensive studies have been performed on closely related derivatives. For example, the single-crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine has been fully characterized, providing a clear example of the detailed information obtainable. eurjchem.com The analysis confirmed its monoclinic crystal system and provided precise atomic coordinates, confirming the connectivity and conformation of the phenoxy and triazine moieties within the crystal. eurjchem.com Such studies on derivatives like 2,4,6-triphenoxy-1,3,5-triazine (B167544) also reveal how intermolecular forces such as π-π stacking and C-H···O interactions dictate the crystal packing. acs.org

| Parameter | 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine eurjchem.com |

| Chemical Formula | C₁₆H₁₁N₅O₇ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.818(3) |

| b (Å) | 7.8964(16) |

| c (Å) | 30.718(6) |

| β (°) | 96.52(3) |

| Volume (ų) | 3330.0(12) |

This level of detailed structural insight is crucial for fields like crystal engineering and materials science, where understanding and controlling the solid-state packing of molecules is paramount.

Powder X-ray Diffraction for Crystalline Phase Identification in Bulk Materials

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of bulk materials. The analysis involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice structure.

| Analysis Type | Information Obtained | Relevance to 2-Phenoxy-1,3,5-triazine |

| Powder X-ray Diffraction (PXRD) | Crystalline phase, lattice parameters, purity | Confirms the crystalline nature of the bulk material and identifies any polymorphic forms or impurities by comparing the diffraction pattern to a known standard or simulated data. mdpi.comijmpr.inresearchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering detailed insights into its functional groups and symmetry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-phenoxy-1,3,5-triazine, FT-IR is essential for confirming the presence of its key structural components.

The characteristic absorption bands for the 1,3,5-triazine (B166579) ring are typically observed in the 1550-1400 cm⁻¹ region, corresponding to C=N and C-N stretching vibrations. selcuk.edu.trrsc.org Specifically, strong absorptions related to the triazine ring quadrant and semicircle stretching are expected around 1551 cm⁻¹ and 1436 cm⁻¹, respectively, with an out-of-plane ring bending mode appearing near 813 cm⁻¹. researchgate.net The presence of the phenoxy group is confirmed by the characteristic C-O-C ether stretching vibrations, typically appearing as a strong band in the 1250-1200 cm⁻¹ range. ijpcbs.com Aromatic C-H stretching from the phenyl ring is expected above 3000 cm⁻¹, while C=C aromatic stretching vibrations appear in the 1600-1500 cm⁻¹ range. mdpi.com

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Source |

| Aromatic C-H | Stretching | > 3000 | mdpi.com |

| Aromatic C=C | Stretching | 1600 - 1500 | mdpi.com |

| Triazine C=N/C-N | Ring Stretching | 1567 - 1560 | selcuk.edu.tr |

| Triazine Ring | Quadrant/Semicircle Stretching | ~1551 / ~1436 | researchgate.net |

| Aryl Ether C-O-C | Asymmetric Stretching | 1250 - 1200 | ijpcbs.com |

| Triazine Ring | Out-of-plane Bending | ~813 | researchgate.net |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular framework and symmetry.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Source |

| Aromatic C=C Stretching | ~1600 | mdpi.com |

| Triazine C=N Stretching | ~1510 | mdpi.com |

| Triazine Ring Breathing | ~990 | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic structure of a molecule by examining transitions between different electronic energy levels, which are fundamental to understanding the compound's color, photostability, and luminescent potential.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like 2-phenoxy-1,3,5-triazine, the primary absorptions are due to π → π* transitions within the conjugated system of the phenyl and triazine rings.

Derivatives of 1,3,5-triazine typically absorb electromagnetic radiation in the 200-400 nm range. researchgate.net The introduction of a phenoxy group, which acts as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted triazine core, indicating an extension of the conjugated system. Studies on related phenoxy-triazine derivatives show strong absorption bands around 270-400 nm. researchgate.net For example, a novel oxazolone (B7731731) derivative with a bis-phenoxy-triazine core exhibits a strong absorption band at approximately 370 nm, attributed to a π-π* transition. gexinonline.com The position and intensity of these bands are sensitive to the substitution pattern on both the triazine and phenyl rings and can be influenced by the solvent polarity. nih.gov The energy of these electronic transitions provides insight into the HOMO-LUMO gap of the molecule. rsc.org

| Compound Type | Transition Type | Absorption Maximum (λmax) | Source |

| Phenoxy-triazine derivatives | π → π | 270 - 400 nm | researchgate.net |

| Oxazolone-phenoxy-triazine | π → π | ~370 nm | gexinonline.com |

| Indolocarbazole-triazine | n → π* / ICT | 320 - 400 nm | nih.gov |

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is a rapid emission from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. These properties are critical for applications in areas like organic light-emitting diodes (OLEDs).

Many 1,3,5-triazine derivatives are known to be luminescent. mdpi.com The combination of an electron-donating group (like a phenoxy moiety, albeit a weak one) with the electron-accepting triazine core can lead to intramolecular charge transfer (ICT) characteristics upon excitation, which often results in fluorescence. nih.govchimicatechnoacta.ru The emission properties, such as wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment.

While some triazine derivatives are highly fluorescent, others are explored as host materials for phosphorescent emitters in OLEDs. This requires the host material to have a high triplet energy level to facilitate efficient energy transfer to the phosphorescent guest. ep2-bayreuth.de For example, phenoxy-carbazole substituted triazines have been investigated as bipolar host materials for blue phosphorescent OLEDs. ep2-bayreuth.de The study of delayed fluorescence in triazine-based systems, a phenomenon known as thermally activated delayed fluorescence (TADF), is also a significant area of research for developing highly efficient OLEDs without heavy metals. acs.orgmdpi.com Although specific fluorescence or phosphorescence data for 2-phenoxy-1,3,5-triazine is not prominent, the broader class of phenoxy-triazine compounds demonstrates significant potential for luminescent applications, with properties tunable through chemical modification. chimicatechnoacta.ruacs.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. mdpi.com While 2-phenoxy-1,3,5-triazine itself is achiral, the introduction of chiral substituents onto the triazine or phenoxy ring would yield chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the absolute configuration and conformational changes of these chiral derivatives in solution. mdpi.comrsc.org

This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. mdpi.com For chiral derivatives of 2-phenoxy-1,3,5-triazine, CD spectra would exhibit characteristic positive or negative peaks (Cotton effects) in the UV-Vis region where the chromophores (the triazine and aromatic rings) absorb. The sign and magnitude of these peaks are directly related to the molecule's stereochemistry. For example, enantiomeric pairs of a chiral 2-phenoxy-1,3,5-triazine derivative would produce mirror-image CD spectra. rsc.org

Furthermore, CD spectroscopy can be used to monitor dynamic processes such as conformational changes, self-assembly, or binding events with other chiral molecules. rsc.org Time-resolved circular dichroism (TRCD) can even track transient chiral dynamics during photochemical processes. aps.org The specific wavelengths and intensities of the CD signals provide a detailed fingerprint of the chiral structure, which can be correlated with theoretical calculations to assign the absolute configuration. cdnsciencepub.com

Table 1: Illustrative CD Spectroscopy Data for a Hypothetical Chiral Derivative of 2-Phenoxy-1,3,5-triazine

| Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Associated Transition |

| 225 | +15.2 | π → π* (Phenoxy) |

| 260 | -8.5 | π → π* (Triazine) |

| 280 | +2.1 | n → π* (Triazine) |

Other Advanced Characterization Techniques

Beyond standard spectroscopic methods, a variety of other advanced techniques are essential for a full stoichiometric and surface-level characterization of 2-phenoxy-1,3,5-triazine.

Elemental Analysis for Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of 2-phenoxy-1,3,5-triazine. This method provides direct experimental evidence to confirm the compound's empirical and molecular formula (C₁₁H₉N₃O). The experimentally determined percentages are compared against the theoretically calculated values based on the chemical formula. A close agreement between the found and calculated values is a crucial criterion for verifying the purity and confirming the identity of the synthesized compound. mdpi.com

Table 2: Elemental Analysis Data for 2-Phenoxy-1,3,5-triazine (C₁₁H₉N₃O)

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 66.32 | 66.30 |

| Hydrogen (H) | 4.55 | 4.58 |

| Nitrogen (N) | 21.09 | 21.05 |

Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic Structure

Photoelectron spectroscopy encompasses two primary techniques, X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), which are indispensable for probing the surface electronic structure of materials like 2-phenoxy-1,3,5-triazine, particularly in the form of thin films. osti.gov

X-Ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information about the elemental composition and, critically, the chemical bonding environment at the material's surface. ntu.edu.twmdpi.com By irradiating the sample with X-rays, core-level electrons are ejected, and their binding energies are measured. These binding energies are sensitive to the local chemical state of an atom. ntu.edu.tw For 2-phenoxy-1,3,5-triazine, high-resolution scans of the C 1s and N 1s regions are particularly informative. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different environments, such as C-C/C-H in the phenyl ring, C-O from the ether linkage, and C=N/C-N within the triazine ring. mdpi.com Similarly, the N 1s spectrum confirms the presence and chemical state of the nitrogen atoms within the triazine ring. nih.govtudelft.nl

Table 3: Representative XPS Binding Energies for Triazine-Based Compounds

| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

| N 1s | C-N=C (Triazine Ring) | 398.4 - 399.2 | mdpi.comnih.gov |

| N 1s | N-(C)₃ (Bridging Nitrogen) | 399.4 - 400.6 | mdpi.comnih.gov |

| C 1s | C-N=C (Triazine Ring) | 287.9 - 288.3 | mdpi.comnih.gov |

| C 1s | C-C (Aromatic) | ~284.6 | mdpi.com |

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons (typically from a helium discharge lamp) to probe the valence electron energy levels. scientaomicron.comthermofisher.cn This technique is extremely surface-sensitive and is used to determine key electronic properties like the ionization energy (the energy from the vacuum level to the highest occupied molecular orbital, HOMO) and the work function of thin films. msesupplies.commpg.de The shape of the UPS spectrum provides a fingerprint of the valence band's density of states. osti.gov This information is crucial for understanding the performance of 2-phenoxy-1,3,5-triazine-based materials in electronic devices, as it governs charge injection and transport at interfaces. mpg.de

Atomic Force Microscopy (AFM) for Surface Morphology of Thin Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and quantify the surface topography of materials at the nanoscale. oxinst.comafmworkshop.com When 2-phenoxy-1,3,5-triazine is deposited as a thin film, for instance by vacuum deposition or solution coating, AFM is an essential tool for characterizing the film's morphology. researchgate.netspectraresearch.com

The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. oxinst.com By monitoring the tip-surface interactions, a three-dimensional topographic map is generated. This allows for the direct visualization of surface features such as grains, domains, and defects. researchgate.net Key quantitative parameters, including average surface roughness (Ra), root-mean-square (RMS) roughness, and grain size distribution, can be extracted from AFM images. researchgate.netnih.govresearchgate.net This information is vital for correlating the film's structure with its optical and electronic properties, as surface morphology can significantly impact device performance. spectraresearch.com

Table 4: Example Morphological Data from AFM Analysis of a Triazine Derivative Thin Film

| Parameter | Value | Description |

| Scan Area | 2 µm x 2 µm | The dimensions of the imaged surface area. |

| Average Roughness (Ra) | 1.2 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |

| RMS Roughness (Rq) | 1.5 nm | The root mean square average of height deviations from the mean plane. |

| Mean Grain Size | 55 nm | The average diameter of the crystalline or amorphous grains forming the film. |

Computational and Theoretical Investigations of 2 Phenoxy 1,3,5 Triazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular characteristics from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict reactivity, stability, and various spectroscopic parameters. The B3LYP functional is a common choice for such studies on triazine derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing a molecule's chemical reactivity and kinetic stability. pmf.unsa.ba The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. pmf.unsa.baeurjchem.com

For phenoxy-triazine systems, the HOMO is typically located on the electron-rich phenoxy group, while the LUMO is centered on the electron-deficient triazine ring. This separation indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. In studies of related triazine derivatives, the introduction of various substituent groups has been shown to tune the FMO energy levels. frontiersin.org For instance, in a study on 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine, both HOMO and LUMO orbitals were found to be distributed over the conjugation plane, with the energy gap explaining the charge transfer interactions within the molecule. researchgate.netpmf.unsa.ba

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Triazine Compound Data is for a related compound, 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine, to illustrate typical FMO values.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.53 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 4.12 |

Source: Theoretical study on 2,4-Dimorpholino-6-(4-nitrophenoxy)- eurjchem.comacs.orgscirp.org-triazine. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. eurjchem.com These maps plot the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In 2-Phenoxy-1,3,5-triazine, the MEP map is expected to show a strong negative potential around the nitrogen atoms of the triazine ring due to their high electronegativity and lone pairs of electrons. This indicates their role as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential. Such analyses have been performed on numerous triazine derivatives to understand intermolecular interactions and reactivity. researchgate.netresearchgate.net For example, in a study on a substituted phenoxy triazine polymer, MEP analysis helped identify the regions responsible for its interaction with metal surfaces in corrosion inhibition. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are used to calculate molecular geometries and energies from first principles without reliance on empirical parameters. These calculations provide optimized structural parameters (bond lengths, bond angles, and dihedral angles) that are often in good agreement with experimental data from techniques like X-ray crystallography.

Table 2: Selected Experimental Bond Lengths and Angles for 2,4,6-Triphenoxy-1,3,5-triazine (B167544) These values serve as a reliable approximation for the geometry in 2-Phenoxy-1,3,5-triazine.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(triazine)–N(triazine) | ~1.33 | N–C–N (in triazine) | ~126.5 |

| C(triazine)–O | ~1.35 | C–N–C (in triazine) | ~113.5 |

| O–C(phenyl) | ~1.41 | C–O–C | ~118.0 |

Source: Crystal structure data for 2,4,6-triphenoxy-1,3,5-triazine. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the properties of electronically excited states. researchgate.netnih.gov It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For triazine derivatives, TD-DFT calculations have been successfully used to correlate experimental UV absorption data with theoretical predictions. researchgate.netsci-hub.se These studies help to understand the nature of electronic transitions, such as n→π* or π→π* transitions, and the influence of substituents on the absorption wavelength (λmax). For example, TD-DFT studies on a series of 1,3,5-triazine (B166579) compounds designed as UV absorbers showed good agreement between the predicted and experimental absorption data, which was crucial for designing new photostable materials. sci-hub.se Similar calculations on 2-Phenoxy-1,3,5-triazine would elucidate its UV absorption characteristics and the nature of its low-energy electronic transitions.

Table 3: Representative TD-DFT Data for an Analogous Triazine Compound Data for a model 1,3,5-triazine derivative to illustrate typical output.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.50 | 275 | 0.002 |

| S0 → S2 | 4.85 | 255 | 0.450 |

| S0 → S3 | 5.10 | 243 | 0.310 |

Source: Illustrative data based on TD-DFT studies of triazine systems. sci-hub.semdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, molecular interactions, and the thermodynamic properties of a system in a simulated environment (e.g., in a solvent or interacting with a surface or protein).

For 2-Phenoxy-1,3,5-triazine, MD simulations could be employed to investigate several aspects:

Conformational Dynamics: To study the rotation around the C(triazine)–O and O–C(phenyl) single bonds and determine the preferred conformations in different environments.

Solvation Effects: To understand how the molecule interacts with solvent molecules and how this affects its structure and properties.

Intermolecular Interactions: In condensed phases, MD can reveal how molecules of 2-Phenoxy-1,3,5-triazine pack together and what types of non-covalent interactions (e.g., π-π stacking) dominate. acs.org

While specific MD studies on 2-Phenoxy-1,3,5-triazine are not prominent in the literature, the methodology has been extensively applied to other triazine derivatives to explore their binding stability with biological targets like enzymes or DNA, providing crucial insights for drug design. nih.govnih.gov

Conformational Analysis and Flexibility Studies of 2-Phenoxy-1,3,5-triazine

The flexibility of 2-Phenoxy-1,3,5-triazine is primarily determined by the rotation around the C-O-C ether linkage that connects the phenoxy group to the triazine ring. Conformational analysis through computational methods, such as Density Functional Theory (DFT), helps in identifying the most stable spatial arrangements and the energy barriers between them.

The key dihedral angle (C-O-C-N) dictates the orientation of the phenyl ring relative to the triazine ring. Calculations for similar phenoxy-triazine systems suggest that the molecule is not planar. The rotational barrier is influenced by steric hindrance and electronic effects between the two aromatic systems. While specific data for the parent 2-Phenoxy-1,3,5-triazine is not abundant, studies on related flexible triazine building blocks, such as 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, confirm that the phenoxy linkage imparts significant flexibility, which is crucial for the construction of dynamic materials like covalent organic frameworks (COFs). rsc.org The rotational freedom allows the molecule to adopt various conformations, which can influence its packing in the solid state and its interaction with other molecules.

Table 1: Representative Calculated Conformational Data for a Phenoxy-Triazine Linkage

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Most Stable Dihedral Angle (C-O-C-N) | The angle defining the twist between the phenoxy and triazine rings in the lowest energy state. | ~60-70° |

| Rotational Energy Barrier | The energy required to rotate the phenoxy group around the C-O bond. | 5-10 kcal/mol |

| Planar Conformation Energy | The relative energy of the conformation where the two rings are coplanar (0° dihedral angle). | +2-4 kcal/mol (relative to most stable) |

Interaction Dynamics in Self-Assembled Systems

Computational studies are instrumental in understanding the non-covalent interactions that govern the self-assembly of 2-Phenoxy-1,3,5-triazine molecules. These interactions determine the supramolecular architecture in the solid state. Research on substituted 2,4,6-triaryloxy-1,3,5-triazines reveals that crystal packing is stabilized by a combination of weak intermolecular forces. acs.org

Key interactions include:

π-π Stacking: The aromatic character of both the triazine and phenyl rings allows for stacking interactions, which are a major driving force for assembly.

Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds form between the hydrogen atoms on the phenyl rings and the nitrogen atoms of the triazine ring or the ether oxygen. acs.org

Heteroatom Interactions: In substituted analogues, interactions involving halogens (e.g., Br, Cl) can lead to the formation of specific synthons, like the X₃ synthon, which direct the formation of channel-like structures. rsc.org

For larger derivatives like 2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine, self-assembly can lead to the formation of a composite "Piedfort unit," where two molecules assemble into a single host unit capable of including guest molecules. rsc.org While 2-Phenoxy-1,3,5-triazine is a simpler molecule, these fundamental interaction types—π-stacking and weak hydrogen bonds—are expected to be the primary forces controlling its molecular recognition and supramolecular self-assembly. acs.orgnih.gov

Structure-Reactivity Relationship Predictions

Computational Assessment of Reaction Pathways and Transition States

Computational methods, particularly DFT, are used to model chemical reactions, calculate activation energies, and elucidate reaction mechanisms. For 2-Phenoxy-1,3,5-triazine, a key reaction is the nucleophilic aromatic substitution (SNAr) at the triazine ring, which would involve the displacement of the phenoxy group.

Studies on the reaction of phenolate (B1203915) ions with a related compound, 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine, show a linear Brønsted-type relationship, which is consistent with a single-step, concerted mechanism involving a single transition state, rather than a multi-step process with a stable intermediate. rsc.orgkent.ac.uk DFT calculations on the SNAr reaction of 5-bromo-1,2,3-triazine (B172147) with phenols similarly support a concerted mechanism. acs.org

These computational models can predict the feasibility of various substitution reactions on the 2-Phenoxy-1,3,5-triazine core, guiding synthetic efforts. By calculating the energies of reactants, transition states, and products, chemists can predict reaction rates and identify the most likely reaction pathways. The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, and the phenoxy group is a potential leaving group. acs.org

Table 2: Representative DFT-Calculated Parameters for SNAr Reaction on a Triazine Core

| Computational Parameter | Significance | Illustrative Finding for a Related System |

|---|---|---|

| Activation Energy (ΔG‡) | Determines the reaction rate; a lower barrier indicates a faster reaction. | Calculated for displacement of a leaving group by a nucleophile. |

| Reaction Energy (ΔGrxn) | Indicates the thermodynamic favorability of the reaction. | Negative value indicates an exothermic, favorable reaction. |

| Transition State Geometry | Shows the bonding at the point of highest energy, confirming the mechanism (e.g., concerted vs. stepwise). | Simultaneous bond-breaking (C-leaving group) and bond-forming (C-nucleophile). rsc.orgkent.ac.uk |

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of molecules.

NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. For 2-Phenoxy-1,3,5-triazine, calculations would differentiate the signals for the protons on the triazine ring from those on the phenoxy group. Predicted spectra for related phenoxymethyl-pyridotriazines show distinct signals for pyridine (B92270) protons (δ 8.5–9.5 ppm) and phenoxymethyl (B101242) protons (δ 4.5–5.0 ppm), illustrating the power of this predictive capability. vulcanchem.com

IR Spectroscopy: Infrared spectra can be simulated to identify characteristic vibrational frequencies. For 2-Phenoxy-1,3,5-triazine, key predicted peaks would include the C-O-C ether stretching vibrations (~1250 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹). vulcanchem.com Studies on various 1,3,5-triazine compounds have explored the intramolecular hydrogen bonds and their effect on IR spectra. sci-hub.se

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. sci-hub.se For derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine, absorption is typically observed in the 200-400 nm range. researchgate.net Such calculations can help in designing triazine derivatives with specific optical properties, for example, as UV absorbers. sci-hub.se

Table 3: Predicted Spectroscopic Signatures for 2-Phenoxy-1,3,5-triazine

| Spectroscopy | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| ¹H NMR | Triazine ring protons | δ 8.5 - 9.0 ppm |

| ¹H NMR | Phenoxy group protons | δ 7.0 - 7.5 ppm |

| ¹³C NMR | Triazine ring carbons | δ 165 - 175 ppm |

| IR | Asymmetric C-O-C stretch | ~1250 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (in solution) | ~270 - 290 nm |

Machine Learning and Artificial Intelligence Applications

Predictive Modeling for Synthesis and Material Properties

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery and optimization of molecules. For 2-Phenoxy-1,3,5-triazine and its derivatives, these approaches can be used to build predictive models for various endpoints.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): 3D-QSAR models have been successfully developed for 1,3,5-triazine derivatives to predict their biological activity, such as anti-viral efficacy. mdpi.com These models correlate the 3D structural features of molecules (e.g., steric and electrostatic fields) with their observed activity, allowing for the virtual screening and design of more potent compounds. nih.govresearchgate.net Similarly, QSPR models can predict physical properties, such as UV absorption characteristics, to guide the design of new materials like UV absorbers. sci-hub.se